molecular formula C10H11NO3 B184020 3-Acetamido-4-methylbenzoic acid CAS No. 6946-14-1

3-Acetamido-4-methylbenzoic acid

Cat. No.: B184020
CAS No.: 6946-14-1
M. Wt: 193.2 g/mol
InChI Key: FGHGVZVGAYQACH-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for 3-Acetamido-4-methylbenzoic acid is not available, it has been used in the synthesis of derivatives that have shown inhibitory activity against PTP1B . PTP1B is considered a promising therapeutic target for the development of new drug molecules for the management of type 2 diabetes .

Safety and Hazards

3-Acetamido-4-methylbenzoic acid is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Biochemical Analysis

Biochemical Properties

It is known that the compound is an amide, which suggests that it may participate in biochemical reactions involving amide bonds

Cellular Effects

It has been used in the synthesis of nilotinib, which is known to influence cell function by blocking the action of certain proteins that signal cancer cells to multiply . This suggests that 3-Acetamido-4-methylbenzoic acid may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of nilotinib, a tyrosine kinase inhibitor . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic acid: An amine derivative with similar structural features.

    4-Acetamido-3-methylbenzoic acid: Another isomer with the acetamido group at a different position.

    3-Methylbenzoic acid: A simpler derivative lacking the acetamido group.

Uniqueness

3-Acetamido-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various synthetic and pharmaceutical applications .

Properties

IUPAC Name

3-acetamido-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHGVZVGAYQACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287896
Record name 3-acetamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-14-1
Record name 6946-14-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53196
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-acetamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETAMIDO-P-TOLUIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 3-amino-4-methylbenzoic acid (13) (27.23 g, 180.2 mmol) and acetic acid (190 mL) is heated to 60° C., and acetic anhydride (120 mL, 1300 mmol) is introduced to the reaction mixture over about 0.25 hours. The reaction mixture is then heated to reflux and stirred for about 30 minutes. The mixture is then cooled to room temperature, and the solid obtained is filtered, washed with water (100 mL), and dried to provide 3-(Acetylamino)-4-methylbenzoic Acid (14) as a light pink colored solid (26.37 g, 76% Yield).
Quantity
27.23 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-4-methylbenzoic acid (375 g, 2.48 mol) in glacial acetic acid (2500 mL) was added dropwise Ac2O (1547.7 g, 15.2 mol). After the addition, the reaction mixture was stirred at room temperature overnight. The solid formed was collected by filtration, and washed with acetic acid (500 mL×2) and ether (500 mL×2). Then the solid was dried in vacuo to give the title compound (420 g, 87.6%) as an off-white solid.
Quantity
375 g
Type
reactant
Reaction Step One
Name
Quantity
1547.7 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Yield
87.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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